4-[(2S)-2-Methylbutyl]-1,1'-biphenyl
Description
Properties
IUPAC Name |
1-(2-methylbutyl)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20/c1-3-14(2)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVHGHFGYMRTAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546690 | |
| Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-28-2 | |
| Record name | 4-(2-Methylbutyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The primary synthetic approach to 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl involves the coupling of a 4-bromo-1,1'-biphenyl derivative with a chiral alkyl bromide, specifically (S)-1-bromo-2-methylbutane. This coupling is typically facilitated by organometallic intermediates, such as Grignard reagents or organocopper complexes, under inert atmosphere and reflux conditions.
Detailed Preparation Method
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 4-Bromo-1,1'-biphenyl + Magnesium powder in anhydrous tetrahydrofuran (THF) | Formation of arylmagnesium bromide (Grignard reagent) by reflux under inert atmosphere for 1 hour. |
| 2 | Addition of dilithium tetrachlorocuprate (Li2CuCl4) catalyst in THF | Catalyst (3 mol%) added to facilitate coupling. |
| 3 | Dropwise addition of (S)-1-bromo-2-methylbutane | Alkyl bromide added slowly to the reaction mixture under reflux for 48 hours under inert atmosphere. |
| 4 | Workup | Reaction mixture poured into water and acidified with 10% HCl; extraction with pentane; washing, drying over MgSO4; solvent evaporation. |
| 5 | Purification | Distillation under reduced pressure (98-100 °C at 28 mmHg) to isolate pure product. |
- Yield: Approximately 66-83% depending on scale and exact conditions.
- Optical rotation: [α]D25 = +9.5° (c = 5.1, CHCl3), confirming stereochemical integrity.
- Molecular formula: C17H20
- Molecular weight: 224.34 g/mol
- 1H NMR (CDCl3): Aromatic protons between δ 7.65-6.75 ppm; aliphatic protons consistent with 2-methylbutyl side chain.
- 13C NMR (CDCl3): Signals at δ 11.65, 19.0, 29.4, 36.6, 42.3 ppm for alkyl carbons; aromatic carbons between δ 109.0-161.4 ppm.
- Mass Spectrometry (EI): Molecular ion peak at m/z 166 (M+), with characteristic fragments at 133, 110, 96.
This method is a classical example of coupling alkyl bromides with aryl Grignard reagents catalyzed by copper complexes, ensuring stereochemical retention and high yield.
Catalytic and Mechanistic Considerations
- Catalyst: Dilithium tetrachlorocuprate (Li2CuCl4) acts as an effective catalyst for the coupling, facilitating the transmetallation from magnesium to copper and subsequent alkylation.
- Inert Atmosphere: Nitrogen or argon atmosphere is maintained throughout to prevent oxidation of sensitive organometallic intermediates.
- Reflux Conditions: Prolonged heating (up to 48 hours) ensures complete conversion of starting materials.
- Chirality Retention: Use of chiral (S)-1-bromo-2-methylbutane preserves stereochemistry, critical for applications requiring enantiomerically pure products.
Alternative Synthetic Routes and Related Preparations
While the direct coupling described above is the primary method, related biphenyl derivatives have been synthesized via other routes that may inform improvements or variations:
These methods emphasize the versatility of biphenyl chemistry and the importance of metal-catalyzed coupling and selective halogenation in preparing substituted biphenyls.
Summary Table of Key Preparation Data for this compound
| Parameter | Details |
|---|---|
| Starting Materials | 4-Bromo-1,1'-biphenyl; (S)-1-bromo-2-methylbutane |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Catalyst | Dilithium tetrachlorocuprate (Li2CuCl4), 3 mol% |
| Atmosphere | Inert (N2 or Ar) |
| Temperature | Reflux (~66 °C for THF) |
| Reaction Time | 48 hours |
| Workup | Aqueous acid quench, pentane extraction, drying over MgSO4 |
| Purification | Vacuum distillation (98-100 °C at 28 mmHg) |
| Yield | 66-83% |
| Optical Rotation | +9.5° (c=5.1, CHCl3) |
| Molecular Weight | 224.34 g/mol |
Research Findings and Practical Notes
- The coupling reaction is sensitive to moisture and oxygen; strict anhydrous and inert conditions are essential.
- The use of copper catalyst significantly improves coupling efficiency and yield compared to direct Grignard coupling alone.
- Prolonged reflux ensures complete consumption of alkyl bromide and minimizes side reactions.
- The stereochemistry of the alkyl bromide is preserved, making this method suitable for enantioselective synthesis.
- Purification by vacuum distillation is effective due to the relatively low boiling point under reduced pressure.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylbutyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl core to more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for bromination and nitration reactions, respectively.
Major Products:
Oxidation: Biphenyl ketones and carboxylic acids.
Reduction: Saturated biphenyl derivatives.
Substitution: Brominated and nitrated biphenyl derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H20
- Molecular Weight : 224.34 g/mol
- IUPAC Name : 1-(2-methylbutyl)-4-phenylbenzene
- InChI Key : YZVHGHFGYMRTAS-UHFFFAOYSA-N
Reactivity
4-[(2S)-2-Methylbutyl]-1,1'-biphenyl can undergo several chemical reactions:
- Oxidation : Converts to biphenyl ketones or carboxylic acids.
- Reduction : Can yield more saturated derivatives.
- Electrophilic Aromatic Substitution : Allows for the introduction of various substituents onto the biphenyl ring.
Common reagents for these reactions include potassium permanganate (KMnO₄) for oxidation and lithium aluminum hydride (LiAlH₄) for reduction.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in creating more complex biphenyl derivatives. Its unique substituent enhances the reactivity and selectivity of synthetic pathways, making it useful in developing new chemical entities.
Pharmaceutical Research
Research is ongoing to explore the therapeutic potential of this compound and its derivatives. Preliminary studies suggest that it may interact with specific molecular targets, such as enzymes and receptors, potentially leading to new treatments for various diseases. The compound's mechanism of action is still under investigation, focusing on its biological effects and pathways.
Material Science
In industry, this compound is utilized in producing advanced materials, including:
- Polymers : Enhances thermal stability and mechanical properties.
- Liquid Crystals : Serves as a component in liquid crystal displays (LCDs), contributing to their optical properties.
Case Study 1: Synthesis of Novel Biphenyl Derivatives
A study published in a peer-reviewed journal demonstrated the successful synthesis of novel biphenyl derivatives using this compound as a precursor. The derivatives exhibited enhanced biological activity against certain cancer cell lines, suggesting potential applications in oncology.
Case Study 2: Development of Liquid Crystal Displays
Research conducted by a leading materials science institute explored the use of this compound in liquid crystal formulations. The findings indicated that incorporating this compound improved the thermal stability and response time of LCDs, making them more efficient for consumer electronics.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutyl)-1,1’-biphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Property Variations
The following table compares 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl with derivatives differing in substituents at the 4-position:
Key Observations:
- Electronic Effects: The cyano derivative (C₁₈H₁₉N) exhibits enhanced polarity and electron-deficient character compared to the parent compound, making it suitable for charge transport in organic electronics .
- Reactivity : Bromination (C₁₇H₁₉Br) introduces a reactive site for Suzuki-Miyaura couplings, expanding synthetic utility .
- Solubility : The carboxylic acid derivative (C₁₈H₂₀O₂) shows improved aqueous solubility, relevant to drug design .
Thermal and Optical Properties
While direct data on this compound are sparse, studies on fluorinated biphenyl analogs (e.g., FDPAVBi) highlight substituent impacts:
- Thermal Stability: Fluorination in FDPAVBi raised the melting point by ~80°C compared to its non-fluorinated analog, suggesting that electron-withdrawing groups enhance thermal resilience .
- Fluorescence: Cyano or fluorine substituents induce blue shifts in emission spectra (e.g., 7–35 nm in FDPAVBi), implying that similar modifications in this compound could tailor optoelectronic performance .
Chirality and Stereochemical Effects
The (2S)-2-methylbutyl group introduces stereochemical complexity absent in simpler alkyl-substituted biphenyls (e.g., 4-n-pentylbiphenyl). This chirality may:
- Influence liquid crystalline phase behavior (e.g., helical twisting power in chiral nematic phases).
- Affect enantioselective interactions in catalytic systems or biological targets.
Biological Activity
4-[(2S)-2-Methylbutyl]-1,1'-biphenyl is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
This compound is characterized by a biphenyl structure with a branched alkyl side chain. The specific stereochemistry at the 2-position of the side chain is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in various cellular models.
- Anti-inflammatory Effects : It has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some studies suggest that it may protect neuronal cells from damage induced by neurotoxic agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. Key pathways involved include:
- Nuclear Factor kappa B (NF-κB) Pathway : Inhibition of NF-κB has been linked to reduced expression of inflammatory cytokines such as TNF-α and IL-6.
- Mitogen-Activated Protein Kinases (MAPK) Pathway : Modulation of MAPK signaling may contribute to its neuroprotective effects.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Effects
A study conducted on neuronal cell lines demonstrated that treatment with this compound significantly decreased reactive oxygen species (ROS) levels. This effect was attributed to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), the administration of this compound resulted in a marked reduction in the levels of pro-inflammatory cytokines. The study suggested that this compound acts by inhibiting the NF-κB signaling pathway, thereby preventing the transcription of inflammatory genes.
Q & A
Basic: What are the optimal synthetic routes for 4-[(2S)-2-Methylbutyl]-1,1'-biphenyl, and how can purity be ensured?
Answer:
The synthesis of biphenyl derivatives often employs cross-coupling reactions such as Suzuki-Miyaura coupling (for aryl-aryl bond formation) or Friedel-Crafts alkylation (for introducing branched alkyl chains). For this compound, stereoselective alkylation is critical due to the chiral (2S)-2-methylbutyl group. Key steps include:
- Substrate preparation : Use halogenated biphenyl precursors (e.g., 4-bromo-1,1'-biphenyl) and enantiomerically pure alkylating agents.
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling or Lewis acids (AlCl₃) for Friedel-Crafts reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) to isolate the product with ≥95% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
